molecular formula C19H23NO5 B3300609 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one CAS No. 903206-95-1

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B3300609
CAS No.: 903206-95-1
M. Wt: 345.4 g/mol
InChI Key: BMZBHVIEZAWIQX-UHFFFAOYSA-N
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Description

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a chromenone core with a spirocyclic amine, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Spirocyclic Amine Formation: The spirocyclic amine, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized by the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic structure.

    Coupling Reaction: The final step involves the coupling of the chromenone core with the spirocyclic amine. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the chromenone is activated and then reacted with the spirocyclic amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and the spirocyclic amine formation, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromenone core can undergo oxidation to form a ketone.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with various nucleophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Drug Development: Potential use in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating various diseases.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, thereby inhibiting or modulating the activity of the target. The chromenone core can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic amine without the chromenone core.

    6-Ethyl-7-hydroxy-2H-chromen-2-one: The chromenone core without the spirocyclic amine.

Uniqueness

The uniqueness of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one lies in its combination of a chromenone core with a spirocyclic amine. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-ethyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-2-13-9-15-14(10-18(22)25-17(15)11-16(13)21)12-20-5-3-19(4-6-20)23-7-8-24-19/h9-11,21H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZBHVIEZAWIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
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4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
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4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
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4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
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4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
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4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one

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